molecular formula C16H22FNO2Si B3301351 Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester CAS No. 908600-89-5

Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B3301351
CAS No.: 908600-89-5
M. Wt: 307.43 g/mol
InChI Key: RKPGSXHZFXMIST-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl (1,1-dimethylethyl) ester group, a fluorine substituent at the 2-position of the phenyl ring, and a trimethylsilyl (TMS)-protected ethynyl group at the 6-position. The TMS-ethynyl group enhances stability during synthetic processes, while the fluorine atom may influence electronic properties and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[2-fluoro-6-(2-trimethylsilylethynyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2Si/c1-16(2,3)20-15(19)18-14-12(8-7-9-13(14)17)10-11-21(4,5)6/h7-9H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPGSXHZFXMIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-fluoro-6-[(trimethylsilyl)ethynyl]phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trimethylsilyl group can be removed under certain conditions, revealing a reactive site that can interact with various biological molecules. This interaction can lead to changes in molecular pathways, potentially resulting in biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Elagolix Impurity (ACI 054922) :
    This compound shares the tert-butyl carbamate core but differs in the phenyl substituents. Instead of fluorine and TMS-ethynyl groups, it has a trifluoromethyl group and a brominated pyrimidine ring. The trifluoromethyl group enhances lipophilicity, while bromine introduces steric hindrance, affecting binding affinity in drug-target interactions .

  • Carbamic Acid, [4-[(6-Amino-3-pyridinyl)oxy]phenyl]-, 1,1-Dimethylethyl Ester (CAS 860298-56-2): The phenyl ring here is substituted with an amino-pyridinyloxy group.

Analogues with Alternative Protecting Groups

  • Carbamic Acid, N-[(1S)-2-Bromo-1-Methylethyl]-, 1,1-Dimethylethyl Ester (CAS 263410-21-5) :
    This compound replaces the aromatic system with a brominated aliphatic chain. The tert-butyl ester remains, but the lack of aromaticity reduces conjugation effects, impacting stability under acidic conditions .

  • Carbamic Acid, [4-(2-Benzofuranyl)phenyl]-, 1,1-Dimethylethyl Ester (CAS 239088-84-7): The benzofuranyl group introduces a rigid, planar structure, enhancing π-π stacking interactions in solid-state formulations. This contrasts with the linear TMS-ethynyl group in the target compound, which may improve solubility in nonpolar solvents .

Functional Group Variations

  • Carbamic Acid, (3-Hydroxy-1-Methylpropyl)-, 1,1-Dimethylethyl Ester (CAS 146514-31-0): A hydroxyl group replaces the aromatic fluorine and TMS-ethynyl substituents.
  • Carbamic Acid, N-[(2-Methoxyphenyl)(Phenylsulfonyl)methyl]-, 1,1-Dimethylethyl Ester (CAS 774225-28-4) :
    The sulfonyl and methoxy groups introduce strong electron-withdrawing and donating effects, respectively. This contrasts with the electron-deficient fluorine and TMS-ethynyl groups in the target compound, which may alter reactivity in nucleophilic substitution reactions .

Comparative Data Table

Compound Key Substituents Physicochemical Properties Applications References
Target Compound 2-Fluoro, 6-TMS-ethynyl phenyl High thermal stability, moderate solubility Intermediate in drug synthesis
Elagolix Impurity (ACI 054922) Trifluoromethyl, brominated pyrimidine High lipophilicity, steric hindrance Drug impurity standard
CAS 860298-56-2 4-(6-Amino-3-pyridinyl)oxy phenyl Enhanced water solubility Kinase inhibitor precursor
CAS 239088-84-7 4-(2-Benzofuranyl)phenyl Rigid planar structure Solid-state formulation studies
CAS 146514-31-0 3-Hydroxy-1-methylpropyl High hydrogen-bonding capacity Bioavailability enhancement

Notes on Discrepancies and Limitations

  • Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
  • and discuss unrelated perfluorinated compounds and thiophenes, which were excluded due to lack of relevance.

Biological Activity

Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester (CAS No. 908600-89-5) is a synthetic compound with a molecular formula of C16_{16}H22_{22}FNO2_2Si and a molecular weight of 307.44 g/mol. It has garnered interest in organic chemistry and materials science due to its potential biological activities and applications in medicinal chemistry.

The compound is synthesized through the reaction of 2-fluoro-6-[(trimethylsilyl)ethynyl]phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method provides a pathway for the formation of carbamic acids, which are important intermediates in drug development and organic synthesis .

The biological activity of carbamic acid esters often involves their interaction with specific molecular targets in biological systems. The trimethylsilyl group can be removed under certain conditions, revealing reactive sites that may interact with various biomolecules, potentially altering molecular pathways and leading to biological effects.

Potential Therapeutic Applications

Research indicates that compounds similar to carbamic acid derivatives have shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can inhibit specific enzymes involved in inflammation, such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in pain and inflammatory responses .
  • Anticancer Properties : There is ongoing research into the anticancer potential of structurally similar compounds, focusing on their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study on mPGES-1 InhibitorsA related compound demonstrated IC50_{50} values as low as 8 nM against mPGES-1, indicating high potency. This suggests that carbamic acid derivatives may also exhibit similar inhibitory effects .
Anticancer ResearchPreliminary studies have indicated that compounds with similar structures can inhibit tumor growth in vitro, warranting further exploration into their mechanisms of action .

Applications in Organic Chemistry and Material Science

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications in material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester

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